1-[1-(Thiophen-3-ylmethyl)piperidin-3-yl]ethan-1-amine hydrochloride
Overview
Description
1-[1-(Thiophen-3-ylmethyl)piperidin-3-yl]ethan-1-amine hydrochloride is a chemical compound with the molecular formula C12H21ClN2S. It is known for its unique structure, which includes a thiophene ring, a piperidine ring, and an amine group. This compound is primarily used in research and development within the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(Thiophen-3-ylmethyl)piperidin-3-yl]ethan-1-amine hydrochloride typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring is synthesized through a series of reactions involving sulfur and a suitable diene.
Piperidine Ring Formation: The piperidine ring is formed through cyclization reactions involving appropriate precursors.
Coupling Reaction: The thiophene and piperidine rings are coupled together using a suitable coupling agent.
Amine Introduction: The amine group is introduced through a substitution reaction.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include:
Batch Processing: Where reactions are carried out in batches with careful monitoring of reaction parameters.
Continuous Flow Processing: Where reactions are carried out in a continuous flow system to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[1-(Thiophen-3-ylmethyl)piperidin-3-yl]ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amine group can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products Formed
Sulfoxides and Sulfones: From oxidation reactions.
Amine Derivatives: From reduction reactions.
Substituted Amines: From substitution reactions.
Scientific Research Applications
1-[1-(Thiophen-3-ylmethyl)piperidin-3-yl]ethan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[1-(Thiophen-3-ylmethyl)piperidin-3-yl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(Thiophen-3-ylmethyl)piperidine: Lacks the amine group present in 1-[1-(Thiophen-3-ylmethyl)piperidin-3-yl]ethan-1-amine hydrochloride.
Thiophene-3-ylmethylamine: Lacks the piperidine ring.
Piperidin-3-ylmethanamine: Lacks the thiophene ring.
Uniqueness
This compound is unique due to its combination of a thiophene ring, a piperidine ring, and an amine group. This unique structure imparts specific chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
1-[1-(thiophen-3-ylmethyl)piperidin-3-yl]ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2S.ClH/c1-10(13)12-3-2-5-14(8-12)7-11-4-6-15-9-11;/h4,6,9-10,12H,2-3,5,7-8,13H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKKCZWDVOCPDJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCN(C1)CC2=CSC=C2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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